4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring substituted with a pentyl group at the 4-position and a pyridinyl group at the 5-position. The presence of the thiol group at the 3-position adds to its unique chemical properties. Compounds containing the 1,2,4-triazole moiety are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol under reflux conditions. The resulting product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with sodium hydroxide to yield the desired triazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
4-Pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridinyl ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis by enhancing the activity of caspase-3, a key effector enzyme in the apoptotic pathway . The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes involved in microbial metabolism .
Comparison with Similar Compounds
4-Pentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a pentyl group, exhibiting different biological activities.
4-Cyclohexyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Contains a cyclohexyl group, showing variations in its chemical reactivity and biological properties.
4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: A smaller alkyl group, leading to differences in solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H16N4S |
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Molecular Weight |
248.35 g/mol |
IUPAC Name |
4-pentyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H16N4S/c1-2-3-4-9-16-11(14-15-12(16)17)10-5-7-13-8-6-10/h5-8H,2-4,9H2,1H3,(H,15,17) |
InChI Key |
VSQDOCBKCDZNFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=NNC1=S)C2=CC=NC=C2 |
Origin of Product |
United States |
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